Methyl N-methylglycinate hydrochloride
Description
Overview of Sarcosine (B1681465) Methyl Ester Hydrochloride as a Research Compound
Sarcosine methyl ester hydrochloride is a chemical entity frequently utilized in laboratory settings for research purposes. It is the hydrochloride salt of the methyl ester of sarcosine, also known as N-methylglycine. The presence of the methyl ester group enhances its solubility and bioavailability compared to its parent compound, sarcosine, making it a versatile intermediate in organic synthesis and a useful tool in biochemical studies. drexel.edusmolecule.com
Table 1: Physicochemical Properties of Sarcosine Methyl Ester Hydrochloride
| Property | Value |
| CAS Number | 13515-93-0 |
| Molecular Formula | C4H10ClNO2 |
| Molecular Weight | 139.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
In modern research, Sarcosine methyl ester hydrochloride is recognized for its utility in a range of applications. It serves as a building block in peptide synthesis and is employed as an intermediate in the creation of more complex molecules. chemimpex.com Its application extends to proteomics research and metabolic studies, where it can be used as a substrate in enzyme assays to investigate metabolic pathways. drexel.edusmolecule.com The compound's classification for "research use only" by many chemical suppliers underscores its established role within the scientific community as a tool for discovery and investigation.
Significance of Sarcosine Methyl Ester Hydrochloride in Scientific Disciplines
The importance of Sarcosine methyl ester hydrochloride spans several scientific disciplines, owing to its chemical structure and biological relevance.
In the field of medicinal chemistry, Sarcosine methyl ester hydrochloride is a valuable precursor for the synthesis of novel pharmaceutical compounds. Its structural motif is incorporated into various molecules being investigated for therapeutic potential. Researchers utilize it as a starting material or an intermediate in multi-step synthetic pathways to generate compounds with desired pharmacological activities, particularly those targeting the central nervous system. chemimpex.com
Table 2: Utility of Sarcosine Methyl Ester Hydrochloride in Chemical Synthesis
| Feature | Description |
| Reactive Functional Groups | Contains a secondary amine and a methyl ester, allowing for a variety of chemical modifications. |
| Chiral Building Block | Can be used to introduce the N-methylglycine moiety into larger, more complex molecules. |
| Solubility | Its hydrochloride salt form offers good solubility in aqueous and some organic solvents, facilitating its use in various reaction conditions. |
The neuropharmacological significance of Sarcosine methyl ester hydrochloride is closely linked to the function of its parent compound, sarcosine, as a modulator of the N-methyl-D-aspartate (NMDA) receptor. Sarcosine is known to be a competitive inhibitor of the glycine (B1666218) transporter type 1 (GlyT-1), which leads to an increase in the synaptic concentration of glycine. Glycine, in turn, acts as a co-agonist at the NMDA receptor, potentiating its function. Research into sarcosine and its derivatives is driven by the hypothesis that enhancing NMDA receptor function can be beneficial for certain neurological and psychiatric conditions. nih.gov
Studies on sarcosine and its derivatives have provided insights into their potential to modulate NMDA receptor activity. For instance, research on sarcosine has demonstrated its ability to enhance NMDA receptor-mediated excitatory field potentials. d-nb.info Furthermore, specific derivatives of sarcosine have been synthesized and evaluated for their potency as GlyT-1 inhibitors.
Table 3: Neuropharmacological Research Findings Related to Sarcosine and Its Derivatives
| Research Finding | Compound | Quantitative Data | Reference |
| Glycine Transporter 1 (GlyT1) Inhibition | N-[3-(4′-Fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS) | IC50 = 17 nM | jneurosci.org |
| Glycine Receptor Activation | Sarcosine | EC50 = 3.2 ± 0.7 mM | nih.gov |
| Enhancement of NMDA Receptor-Mediated Potentials | Sarcosine | Significantly increased the frequency and amplitude of excitatory field potentials in the presence of glutamate. | d-nb.info |
In biochemistry, Sarcosine methyl ester hydrochloride and its parent compound are instrumental in studying metabolic pathways involving amino acids. Sarcosine is an intermediate in the metabolism of choline (B1196258) and is converted to glycine by the enzyme sarcosine dehydrogenase. wikipedia.orgnih.gov The use of sarcosine and its derivatives as substrates in enzymatic assays allows researchers to investigate the kinetics and mechanisms of enzymes involved in amino acid metabolism.
One notable example is the study of monomeric sarcosine oxidase (MSOX), a flavoenzyme that catalyzes the oxidative demethylation of sarcosine. Kinetic studies using sarcosine as a substrate have been crucial in elucidating the catalytic mechanism of this enzyme.
Table 4: Sarcosine as a Substrate in Enzyme Kinetic Studies
| Enzyme | Substrate | Kinetic Parameter (kcat) | Reference |
| Monomeric Sarcosine Oxidase (MSOX) | Sarcosine | 7030 min⁻¹ | nih.govresearchgate.net |
Furthermore, investigations into the metabolic pathways involving sarcosine have implications for understanding certain disease states. For example, altered levels of sarcosine have been associated with prostate cancer progression, highlighting the importance of studying the enzymes and pathways that regulate its metabolism. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(methylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-5-3-4(6)7-2;/h5H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZMRJBVCVYVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5473-12-1 (Parent) | |
| Record name | Sarcosine methyl ester hydrochloride | |
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DSSTOX Substance ID |
DTXSID5065518 | |
| Record name | Methyl N-methylaminoacetate hydrochloride | |
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Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-93-0 | |
| Record name | Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13515-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sarcosine methyl ester hydrochloride | |
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| Record name | Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | |
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| Record name | Methyl N-methylaminoacetate hydrochloride | |
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| Record name | Methyl N-methylaminoacetate hydrochloride | |
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| Record name | SARCOSINE METHYL ESTER HYDROCHLORIDE | |
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Ii. Synthesis and Chemical Methodologies for Sarcosine Methyl Ester Hydrochloride
Advanced Synthetic Routes and Strategies
The principal route to sarcosine (B1681465) methyl ester hydrochloride involves the direct esterification of sarcosine using methanol (B129727), typically in the presence of an acid catalyst which also facilitates the formation of the hydrochloride salt. smolecule.com
The synthesis of amino acid methyl ester hydrochlorides is a fundamental transformation in organic chemistry. Several reagents are effective for this purpose, each with distinct advantages and operational considerations. mdpi.comnih.gov
Commonly employed methods include:
Acid-Catalyzed Esterification: Traditional methods involve reacting the amino acid with methanol in the presence of a strong acid catalyst like gaseous hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). mdpi.comaocs.org
Thionyl Chloride (SOCl₂): This reagent reacts with methanol in situ to generate HCl, driving the esterification. It is a widely used and effective method. mdpi.comguidechem.com
Trimethylchlorosilane (TMSCl): A more modern and convenient approach involves the use of TMSCl in methanol. This system offers mild reaction conditions, typically at room temperature, and provides good to excellent yields for a wide range of amino acids. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov
The choice of method often depends on the specific amino acid substrate, desired scale, and operational convenience. The TMSCl/methanol system, for instance, avoids the harsh conditions and tedious workup procedures associated with older methods. mdpi.comnih.gov
| Method/Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| HCl (gas) in Methanol | Reflux | High yield, well-established | Requires handling of corrosive HCl gas |
| Thionyl Chloride (SOCl₂) in Methanol | 0°C to Reflux | High yield, common lab reagent | Reaction can be vigorous, produces SO₂ gas |
| Trimethylchlorosilane (TMSCl) in Methanol | Room Temperature | Mild conditions, convenient, high yield, simple workup | TMSCl is moisture-sensitive |
Optimizing the synthesis of sarcosine methyl ester hydrochloride focuses on maximizing yield, minimizing reaction time, and simplifying purification. The use of the trimethylchlorosilane (TMSCl) and methanol system represents a significant optimization over traditional acid-catalyzed methods. mdpi.com This method is performed at room temperature, which is a milder condition compared to the refluxing temperatures often required for other acid catalysts. mdpi.comnih.gov The reaction proceeds efficiently, providing good to excellent yields. researchgate.net
Further optimization can involve adjusting the stoichiometry of the reagents. For instance, a general procedure involves using two equivalents of TMSCl for every one equivalent of the amino acid in a suitable volume of methanol. mdpi.comnih.gov Reaction progress is typically monitored by thin-layer chromatography (TLC), and upon completion, the product is easily isolated by concentrating the reaction mixture on a rotary evaporator. nih.gov In some cases, the solubility of the starting material can be a limiting factor. Research has shown that for certain reactions involving sarcosine esters, using the ethyl ester over the methyl ester, or employing a co-solvent like tetrahydrofuran (B95107) (THF), can improve solubility and significantly increase reaction rates and yields. rsc.org
The "chiral pool" is a collection of abundant, naturally occurring enantiopure compounds, such as amino acids and sugars, that are used as starting materials in asymmetric synthesis. mdpi.comwikipedia.orgnumberanalytics.com This strategy is highly effective for creating complex chiral molecules by preserving the existing stereocenters from the starting material. ankara.edu.tr
However, sarcosine (N-methylglycine) is an achiral molecule. wikipedia.org Unlike most proteinogenic amino acids, it does not have a stereocenter at its alpha-carbon. Therefore, enantioselective synthesis, which aims to produce one enantiomer in preference to the other, is not applicable to sarcosine methyl ester hydrochloride itself. While the broader field of N-methyl amino acid synthesis often involves complex strategies to preserve chirality during the N-methylation step, this is not a concern for the synthesis of sarcosine methyl ester. monash.eduresearchgate.net
Derivatization and Functionalization Techniques
Sarcosine methyl ester hydrochloride is a versatile building block used in the synthesis of more complex molecules, including pharmaceuticals and peptidomimetics. chemimpex.comresearchgate.net Its two primary functional groups, the secondary amine and the methyl ester, can be selectively targeted for various chemical transformations.
The reactivity of the secondary amine makes sarcosine methyl ester hydrochloride a useful precursor for creating a range of derivatives.
One documented derivatization is the N-formylation reaction. Sarcosine methyl ester hydrochloride can react with formic acid in the presence of sodium formate (B1220265) (HCO₂Na) at ambient temperature to yield N-formyl-N-methyl-glycine methyl ester. thermofisher.comfishersci.com This transformation adds a formyl group to the nitrogen atom.
Another significant application is in the synthesis of more complex heterocyclic structures. For example, sarcosine methyl ester hydrochloride is a key starting material in a multi-step synthesis to produce 2-aminoimidazole-based esters. rsc.org This process involves an initial formylation at both the α-carbon and the secondary amine, followed by selective deformylation and cyclization with cyanamide. rsc.org Furthermore, the ethyl ester analogue, sarcosine ethyl ester hydrochloride, is used as a precursor in the synthesis of the bioreductive prodrug Evofosfamide. google.com
| Starting Material | Reagent(s) | Derivative Formed | Reference |
|---|---|---|---|
| Sarcosine methyl ester hydrochloride | Formic acid, Sodium formate | N-formyl-N-methyl-glycine methyl ester | thermofisher.comfishersci.com |
| Sarcosine methyl ester hydrochloride | 1. Sodium hydride, Ethyl formate 2. Acidic EtOH 3. Cyanamide | 2-Aminoimidazole-based ester | rsc.org |
| Sarcosine ethyl ester hydrochloride | Multi-step synthesis | Evofosfamide (via intermediates) | google.com |
Both the ester and amine groups of sarcosine methyl ester hydrochloride can undergo a variety of chemical transformations, making it a versatile intermediate.
Transformations of the Amine Group:
Acylation/Formylation: As mentioned, the secondary amine can be readily acylated. The reaction with formic acid is a prime example. thermofisher.comfishersci.com This reactivity is also fundamental to its use in peptide synthesis, where the amine group forms a new amide (peptide) bond with an activated carboxylic acid.
N-Alkylation: While sarcosine is already N-methylated, further alkylation is chemically possible, though less common in the literature for this specific ester. General methods for N-alkylation of amino acid derivatives often employ reagents like sodium hydride and an alkyl halide (e.g., methyl iodide). monash.edu
Transformations of the Ester Group:
Saponification: The methyl ester can be hydrolyzed back to the carboxylic acid (sarcosine) under basic conditions, a reaction known as saponification.
Reduction: The ester group can be reduced to a primary alcohol. For instance, in the synthesis pathway towards Evofosfamide, an intermediate ester is reduced using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding alcohol, (1-methyl-2-nitro-1H-imidazol-5-yl)methanol. rsc.orggoogle.com
Amidation: The ester can react with amines to form amides, although this is generally less direct than coupling a free carboxylic acid with an amine.
These distinct reactivities at both the amine and ester functionalities allow for the strategic and sequential modification of sarcosine methyl ester hydrochloride in the construction of complex target molecules. chemimpex.comrsc.org
Catalytic Approaches in Sarcosine Methyl Ester Hydrochloride Transformations
Catalytic methods are pivotal in the transformation of sarcosine methyl ester hydrochloride and related N-methyl amino acid derivatives, offering efficient and selective pathways for functionalization. A significant area of focus is the N-alkylation of the secondary amine present in the sarcosine backbone. Ruthenium-catalyzed reactions, in particular, have demonstrated considerable utility in this regard.
One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This approach allows for the use of alcohols as alkylating agents, which are considered green and readily available reagents. The general mechanism involves the temporary oxidation of the alcohol to an aldehyde by a ruthenium catalyst, which then undergoes a condensation reaction with the amine (sarcosine methyl ester) to form an iminium intermediate. This intermediate is subsequently reduced by the ruthenium hydride species that was formed during the initial oxidation step, regenerating the catalyst and yielding the N-alkylated product. This process is atom-economical as water is the only byproduct.
For instance, catalysts such as [Ru(p-cymene)Cl₂]₂ in combination with bidentate phosphine (B1218219) ligands have been effectively employed for the N-alkylation of various amines with alcohols. While direct studies on sarcosine methyl ester hydrochloride are not extensively documented, the principles are applicable. The reaction conditions typically involve heating the amine, alcohol, and catalyst system in a suitable solvent.
The table below summarizes representative catalytic systems used for the N-alkylation of amines, which are analogous to transformations involving sarcosine methyl ester hydrochloride.
Table 1: Catalytic Systems for N-Alkylation of Amines with Alcohols
| Catalyst System | Ligand | Substrate Scope | Typical Conditions | Ref. |
|---|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ | dppf | Primary and secondary amines | Toluene, 110°C | researchgate.net |
Phase-transfer catalysis (PTC) represents another important catalytic approach, particularly for reactions involving a water-soluble compound like sarcosine methyl ester hydrochloride and an organic-soluble reactant. In such systems, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs. This methodology can be applied to alkylation, acylation, and other nucleophilic substitution reactions of the sarcosine methyl ester. The use of PTC can lead to increased reaction rates, milder reaction conditions, and improved yields by enabling the reaction between otherwise immiscible reactants.
Mechanistic Investigations of Sarcosine Methyl Ester Hydrochloride Reactions
Protolysis Kinetics and Proton Exchange Mechanisms
The protolysis kinetics and proton exchange mechanisms of sarcosine methyl ester hydrochloride are fundamental to understanding its reactivity, particularly in aqueous environments and in acid- or base-catalyzed reactions. The compound possesses an ammonium proton, which can readily exchange with protons in the solvent.
Studies on the kinetics of proton transfer in related amino acid systems provide insights into the probable mechanisms for sarcosine methyl ester hydrochloride. The rate of proton exchange is highly dependent on the pH of the medium. In acidic solutions, the exchange is generally slower, as the concentration of the deprotonated amine (the species that can accept a proton) is low. Conversely, in basic solutions, the exchange is faster due to the higher concentration of the free amine.
The general mechanism for proton exchange can be described by the following equilibrium:
CH₃NH₂⁺CH₂COOCH₃ + H₂O ⇌ CH₃NHCH₂COOCH₃ + H₃O⁺
Kinetic studies on the nitrosation of sarcosine have also provided insights into the reactivity of the amine group, which is directly related to its protonation state. The rate of nitrosation is dependent on the concentration of the unprotonated amine, highlighting the importance of the pKa of the conjugate acid in determining its nucleophilicity.
Reaction Mechanisms in Organic Synthesis Applications
In organic synthesis, sarcosine methyl ester hydrochloride is a valuable building block, particularly in peptide synthesis. Its primary role is as a source of the N-methylglycine residue. The key reaction is the formation of a peptide bond between the secondary amine of sarcosine methyl ester and the carboxylic acid of another amino acid.
The mechanism of peptide bond formation typically involves the activation of the carboxylic acid group of the incoming amino acid. This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
The general mechanism involving a carbodiimide (B86325) coupling agent can be outlined as follows:
Activation of the Carboxylic Acid: The carboxylic acid of the N-protected amino acid reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.
Nucleophilic Attack: The secondary amine of sarcosine methyl ester acts as a nucleophile and attacks the carbonyl carbon of the O-acylisourea intermediate.
Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond and releases dicyclohexylurea (DCU) as a byproduct.
To suppress side reactions and minimize racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt can react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, and then reacts with the amine to form the peptide bond.
The reaction of sarcosine methyl ester hydrochloride with formic acid in the presence of sodium formate to yield N-formyl-N-methyl-glycine methyl ester proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the formic acid (or a related activated species), followed by dehydration. nih.gov
Iii. Biological and Pharmacological Research Applications
Neuropharmacological Research and Glycine (B1666218) Receptor Modulation
Sarcosine's mechanism of action is centered on its ability to inhibit the glycine transporter type 1 (GlyT1). mdpi.com This inhibition leads to an increase in the synaptic concentration of glycine. nih.gov Glycine acts as a co-agonist at the glycine modulatory site of the NMDA receptor, a key receptor in the glutamatergic system. nih.govnih.gov By increasing the availability of glycine, sarcosine (B1681465) enhances NMDA receptor function. nih.govnih.gov This modulation of the glutamatergic system forms the basis of its investigation in neuropharmacological research. nih.govnih.gov
Modulation of Glycine Receptors and Neurotransmitter Systems
Sarcosine acts as a co-agonist at the NMDA receptor, although it is less potent than glycine. nih.gov Its primary mechanism for enhancing NMDA receptor function is by inhibiting GlyT1, which is predominantly located on glial cells and is responsible for regulating glycine levels in the synapse. mdpi.comnih.gov By blocking this transporter, sarcosine effectively increases the amount of glycine available to bind to and activate NMDA receptors. nih.gov This enhancement of NMDA receptor-mediated currents has been demonstrated in cultured hippocampal neurons. nih.gov
Beyond its direct influence on the glycine-NMDA receptor interaction, sarcosine's effects can ripple through other neurotransmitter systems. The glutamatergic system is intricately linked with other systems, such as the dopaminergic and GABAergic systems, which are also implicated in the pathophysiology of various neurological disorders. mdpi.com
Implications for Synaptic Plasticity and Cognitive Functions
The NMDA receptor is critical for synaptic plasticity, a fundamental process for learning and memory. nih.gov Research suggests that by enhancing NMDA receptor function, sarcosine may positively influence synaptic plasticity. nih.gov For instance, in animal models where NMDA receptor function was impaired, sarcosine was found to facilitate NMDA receptor-mediated hippocampal field excitatory postsynaptic potentials. nih.gov This suggests a potential to restore or enhance the cellular mechanisms that underlie learning and memory.
Studies have also indicated that sarcosine may improve cognitive functions that are dependent on hippocampal integrity. nih.gov In research using animal models with induced NMDA receptor hypofunction, sarcosine administration was shown to alleviate deficits in learning and memory. nih.gov
Potential Therapeutic Strategies for Neurological Disorders
The modulation of the NMDA receptor by sarcosine has led to its investigation as a potential therapeutic agent for several neurological and psychiatric disorders where glutamatergic dysfunction is a suspected etiological factor. nih.govnih.govnih.gov
The hypofunction of the NMDA receptor is a leading hypothesis in the pathophysiology of schizophrenia. nih.govnih.gov As a GlyT1 inhibitor, sarcosine has been extensively studied as an adjunctive therapy for this condition. nih.govnih.gov By increasing synaptic glycine and enhancing NMDA receptor activity, sarcosine aims to correct this proposed hypofunction. mdpi.comnih.gov
Table 1: Summary of Key Research Findings in Schizophrenia
| Study Focus | Animal/Human Study | Key Findings | Reference |
| Adjunctive Schizophrenia Treatment | Human | Sarcosine added to antipsychotics improved positive, negative, cognitive, and general psychiatric symptoms. | nih.gov |
| Ketamine-Induced Schizophrenia Model | Animal | Sarcosine attenuated behavioral impairments, oxidative stress, and neuroinflammation. | nih.gov |
| NMDA Receptor Hypofunction Model | Animal | Sarcosine alleviated behavioral deficits and brain abnormalities by regulating NMDA receptor trafficking and electrophysiological activity. | nih.gov |
| Meta-analysis of Clinical Trials | Human | Sarcosine showed a significant effect in relieving overall clinical symptoms of schizophrenia. | nih.gov |
Research has also explored the potential of sarcosine in the context of depression. clinicaltrials.gov Some studies suggest that by enhancing NMDA receptor function, sarcosine might offer a novel therapeutic avenue for major depressive disorder. clinicaltrials.gov
Furthermore, sarcosine has demonstrated neuroprotective effects in preclinical studies. nih.gov In a rat model of Alzheimer's disease induced by aluminum chloride, sarcosine administration was associated with a reduction in oxidative stress and inflammation. nih.gov It also appeared to protect against the formation of neurofibrillary tangles. nih.gov Another study indicated that sarcosine treatment might induce the production of or prevent the decline in Epidermal Growth Factor (EGF), a factor with neuroprotective properties. mdpi.com
Table 2: Research Highlights on Neuroprotective Effects
| Research Area | Model | Key Observations | Reference |
| Alzheimer's Disease Model | In vitro & In vivo (Rat) | Increased cell viability against neurotoxicity, improved antioxidant capacity, and reduced markers of Alzheimer's pathology. | nih.gov |
| Chronic Schizophrenia | Human | Sarcosine treatment was associated with stable levels of neuroprotective Epidermal Growth Factor (EGF), while the placebo group showed a decline. | mdpi.com |
Given the role of glutamatergic dysfunction in Alzheimer's disease, sarcosine has been investigated for its potential to mitigate cognitive decline. nih.govnih.gov In a rat model of Alzheimer's, sarcosine administration led to marked improvements and protection against disease-associated pathologies. nih.gov The neuroprotective effects observed in these studies, such as reducing oxidative stress and inflammation, suggest a potential mechanism for cognitive enhancement in the context of neurodegeneration. nih.gov
While direct clinical trials on sarcosine for Alzheimer's are limited, the foundational research into its impact on NMDA receptors and synaptic plasticity provides a rationale for further investigation into its cognitive-enhancing properties. nih.gov
Metabolic Pathway Investigations and Amino Acid Metabolism
The compound is frequently utilized in studies focusing on metabolic pathways involving amino acids, which helps researchers understand energy metabolism and its broader implications. chemimpex.com
Sarcosine, also known as N-methylglycine, is a pivotal intermediate and byproduct in the synthesis and degradation of glycine. wikipedia.orgnih.gov The metabolic conversion is governed by two key enzymes: glycine-N-methyltransferase (GNMT), which generates sarcosine from glycine, and sarcosine dehydrogenase, which metabolizes sarcosine back into glycine. wikipedia.orghmdb.ca Sarcosine is an intermediate in the metabolism of choline (B1196258) to glycine. wikipedia.org As a stable, water-soluble derivative, sarcosine methyl ester hydrochloride provides a useful chemical tool for probing these metabolic transformations and the functional roles of the enzymes involved. smolecule.com The structural similarity between sarcosine and glycine has also led to research into sarcosine's role as a co-agonist at the glycine binding site of NMDA receptors, highlighting the intimate biochemical relationship between the two molecules. nih.gov
Research indicates that sarcosine levels can influence the broader network of amino acids and other metabolites. In a study involving refeeding aged rats, sarcosine was identified as a critical metabolic node that connects amines, amino acids, glycerophospholipids, and sphingolipids. nih.gov Further research on prostate cell lines demonstrated that exposure to sarcosine and related amino acids, such as glycine, could significantly affect the cells' amino acid profiles. nih.gov For instance, in treated and untreated metastatic prostate cancer cells (PC-3), significantly higher levels of serine, glutamic acid, and aspartate were observed, amino acids which have been linked with cancer progression. nih.gov These findings underscore the utility of compounds like sarcosine methyl ester hydrochloride in studying the intricate balance of amino acid metabolism and its connection to cellular energy states. chemimpex.com
The role of sarcosine metabolism is being explored in the context of metabolic disorders like obesity and type 2 diabetes. chemimpex.com A 2024 study that combined an oral glucose tolerance test (OGTT) with metabolomics revealed significant associations between changes in sarcosine levels and the risk of newly diagnosed type 2 diabetes (NDM). nih.gov The study noted that during the OGTT, the changes in sarcosine levels in individuals with diabetes were opposite to the changes observed in glycine levels. nih.gov Generalized estimating equation (GEE) analysis from this study identified specific metabolites whose levels during the OGTT were associated with risks for NDM and impaired glucose regulation (IGR). nih.gov
Table 1: Association of Metabolite Level Changes During OGTT with Diabetes Risk An interactive table summarizing research findings on the association between specific metabolite levels during an Oral Glucose Tolerance Test (OGTT) and the risk for Impaired Glucose Regulation (IGR) and Newly Diagnosed Diabetes (NDM).
| Metabolite | Associated with IGR Risk | Associated with NDM Risk |
|---|---|---|
| Isoleucine | Yes | Yes |
| Sarcosine | No | Yes |
| Acetic Acid | Yes | Yes |
Data sourced from a 2024 study on metabolite changes during OGTT as risk factors for diabetes. nih.gov
These findings suggest that the sarcosine metabolic pathway is perturbed in diabetic states and that sarcosine methyl ester hydrochloride could be a useful compound for further investigating these metabolic dysregulations.
Biochemical Assays and Enzymatic Studies
Sarcosine methyl ester hydrochloride is a versatile compound for use in a range of biochemical assays designed to measure enzyme activity and dissect metabolic processes at a molecular level. chemimpex.com
The compound can be employed in assays to measure the activity of various enzymes. chemimpex.com For example, it can be used to study esterases, which would catalyze the hydrolysis of its methyl ester group, releasing sarcosine and methanol (B129727). This allows for the characterization of esterase activity and specificity. Furthermore, it can be used in studies involving enzymes for which sarcosine itself is a substrate, such as sarcosine dehydrogenase. By providing a precursor that releases sarcosine, researchers can investigate the kinetics and regulation of these key enzymes in the glycine-sarcosine metabolic axis.
Sarcosine methyl ester hydrochloride has been used as a specific tool to investigate the role of particular enzymes in complex cellular processes. A notable example is a study on the function of the enzyme transglutaminase in insulin (B600854) release from pancreatic islet cells. nih.gov In this research, sarcosine methyl ester was used as a comparative compound against glycine methyl ester. The study found that while glycine methyl ester inhibited transglutaminase activity and subsequently blocked glucose-stimulated insulin release, sarcosine methyl ester had no such effects. nih.gov This differential outcome was crucial in demonstrating the specificity of the glycine methyl ester effect and helped to support the hypothesis that transglutaminase is involved in the process of insulin secretion. nih.gov
Table 2: Comparative Effects of Methyl Esters on Pancreatic Islet Cell Function An interactive table comparing the observed effects of Glycine methylester and Sarcosine methylester on key enzymatic and secretory functions in rat pancreatic islets.
| Compound | Effect on Transglutaminase Activity | Effect on Glucose-Stimulated Insulin Release |
|---|---|---|
| Glycine methylester | Inhibited | Inhibited |
| Sarcosine methylester | No Effect | No Effect |
Data sourced from a study investigating the role of transglutaminase in insulin release. nih.gov
Studies on Transglutaminase Activity and Insulin Release
In studies investigating the role of the enzyme transglutaminase in physiological processes, sarcosine methyl ester has been utilized as a crucial negative control, particularly in research concerning insulin secretion from pancreatic islets. The Ca²⁺-responsive enzyme transglutaminase is present in pancreatic islet cells, and its potential involvement in the mechanics of insulin release has been a subject of scientific inquiry. nih.gov Research using rat pancreatic islets has explored this connection by employing compounds that inhibit transglutaminase activity.
One such inhibitor, glycine methyl ester, was shown to decrease transglutaminase activity in pancreatic islet homogenates in a dose-dependent manner. nih.gov This inhibition correlated with a rapid and reversible inhibition of insulin release stimulated by D-glucose and other secretagogues. nih.govnih.gov In stark contrast, sarcosine methyl ester, which differs from glycine methyl ester by the presence of a methyl group on the nitrogen atom, did not inhibit transglutaminase activity. nih.govnih.govresearchgate.net Consequently, it failed to affect insulin release or the conversion of proinsulin to insulin. nih.govresearchgate.net
Further studies on electropermeabilised rat islets of Langerhans reinforced these findings. While known transglutaminase inhibitors like glycine methyl ester, monodansylcadaverine, and methylamine (B109427) suppressed Ca²⁺-induced insulin release, sarcosine methyl ester did not produce any inhibitory effect. nih.gov This has led researchers to propose that the primary amine group, absent in sarcosine methyl ester, is necessary for the inhibition of transglutaminase. nih.gov The collective results from these studies suggest that transglutaminase is involved in the cellular events that control the movement and release of insulin granules. nih.gov The consistent lack of effect from sarcosine methyl ester across these experiments helps to substantiate the specific role of transglutaminase in this process. nih.govnih.gov
Table 1: Comparative Effects of Glycine Methyl Ester and Sarcosine Methyl Ester on Pancreatic Islet Function Data sourced from studies on rat pancreatic islets.
| Parameter | Glycine Methyl Ester | Sarcosine Methyl Ester | Reference |
| Transglutaminase Activity | Inhibited | No effect | nih.gov, nih.gov |
| [¹⁴C]methylamine Incorporation | Decreased | No effect | nih.gov |
| Glucose-Stimulated Insulin Release | Inhibited | No effect | nih.gov, nih.gov |
| Proinsulin Conversion | Delayed | No effect | nih.gov, researchgate.net |
| Ca²⁺-Induced Insulin Release (Electropermeabilised Islets) | Inhibited | No effect | nih.gov |
Interaction Studies with Biological Systems
The interaction of sarcosine methyl ester hydrochloride with synthetic host molecules has been a subject of detailed thermodynamic investigation, providing insight into the principles of molecular recognition. Studies involving a resorcinarene-based cavitand (Tiiii) as a host molecule have demonstrated its capacity to form a 1:1 complex with sarcosine methyl ester hydrochloride in a methanol solution. nih.gov
Isothermal titration calorimetry (ITC) has been employed to quantify the thermodynamics of this host-guest binding. For the complexation of the Tiiii cavitand with sarcosine methyl ester hydrochloride, a high association constant (Kₐ) was determined, indicating a strong binding affinity. nih.gov The thermodynamic profile revealed that the binding is driven by both favorable enthalpic (ΔH) and entropic (TΔS) contributions. nih.gov This is in contrast to the interaction with glycine methyl ester hydrochloride, which showed a different binding behavior with the same host molecule. nih.gov
Table 2: Thermodynamic Parameters for the Binding of Sarcosine Methyl Ester Hydrochloride to Tiiii Cavitand Data obtained from Isothermal Titration Calorimetry (ITC) in methanol solution at 303 K.
| Thermodynamic Parameter | Value | Unit | Reference |
| Association Constant (Kₐ) | 6.8 x 10⁴ | M⁻¹ | nih.gov |
| Enthalpy (ΔH) | -14.5 | kJ mol⁻¹ | nih.gov |
| Entropy (TΔS) | 13.5 | kJ mol⁻¹ | nih.gov |
Understanding Host-Guest Interactions in Biological Recognition
The study of how sarcosine methyl ester hydrochloride interacts with host molecules provides a fundamental understanding of the forces driving biological recognition. The distinct binding behavior of sarcosine methyl ester hydrochloride compared to its close analogue, glycine methyl ester hydrochloride, is attributed to the presence of the N-methyl group. nih.gov
In its complex with the Tiiii cavitand, the sarcosine guest enters the host's cavity with its N-methyl group oriented inward. nih.gov This arrangement allows for the formation of stabilizing CH-π interactions between the guest's methyl group and the aromatic walls of the cavitand. nih.gov The formation of these interactions is considered a critical trigger that facilitates other stabilizing forces, including two hydrogen bonds and cation-dipole interactions between the positively charged nitrogen of the guest and the P=O groups at the rim of the host molecule. nih.gov
This multi-point interaction creates a highly stable and specific host-guest complex. In contrast, when glycine methyl ester hydrochloride was introduced to the same cavitand host in a methanol/water solution, it did not enter the cavity. Instead, a methanol molecule occupied the cavity, and the glycine derivative remained perched on top, interacting indirectly. nih.gov This demonstrates that the N-methyl group of sarcosine is crucial for triggering the synergistic interactions that lead to its preferential inclusion and tight binding within the host cavity, serving as a model for specific molecular recognition events. nih.gov
Iv. Applications in Pharmaceutical Development and Drug Discovery
Precursor in Active Pharmaceutical Ingredient (API) Synthesis
As a reactive and adaptable intermediate, sarcosine (B1681465) methyl ester hydrochloride is employed in the synthesis of more complex molecules, including active pharmaceutical ingredients. chemimpex.comsigmaaldrich.com It provides a readily available source of the N-methylglycine methyl ester scaffold, a common structural motif in various drug candidates. sigmaaldrich.comsigmaaldrich.com
Sarcosine methyl ester hydrochloride is utilized as a starting material or intermediate in the creation of novel drugs, particularly those targeting the central nervous system. chemimpex.com Its structural similarity to the neurotransmitter glycine (B1666218) allows for its incorporation into molecules designed to modulate glycine receptors and transporters, which are implicated in neurological and psychiatric conditions like schizophrenia and depression. chemimpex.com
A direct application of its role as a precursor is its reaction with formic acid in the presence of sodium formate (B1220265) (HCO2Na) to yield N-formyl-N-methyl-glycine methyl ester. thermofisher.comfishersci.ca This transformation demonstrates its utility as a foundational chemical entity for building more complex pharmaceutical agents.
Table 1: Example of a Synthetic Transformation
| Reactant | Reagent | Product |
| Sarcosine methyl ester hydrochloride | Formic Acid (HCO2Na) | N-formyl-N-methyl-glycine methyl ester |
This table illustrates a documented chemical reaction where Sarcosine methyl ester hydrochloride serves as a precursor. thermofisher.comfishersci.ca
The chemical structure of sarcosine methyl ester hydrochloride makes it suitable for the structural modification of existing therapeutic agents. sigmaaldrich.com By incorporating the N-methylglycine methyl ester moiety, medicinal chemists can alter the physicochemical and pharmacological properties of a parent drug. Such modifications can be aimed at improving potency, selectivity, or pharmacokinetic parameters. Its application in peptide synthesis further underscores its role as a modifying agent, where it can be introduced into a peptide sequence to confer specific characteristics. sigmaaldrich.comsigmaaldrich.com
Enhancement of Solubility and Bioavailability in Drug Formulation
The physicochemical properties of a drug candidate are critical for its successful development. Sarcosine methyl ester hydrochloride, and polymers derived from it, play a role in addressing challenges related to poor solubility and bioavailability.
Derivatives of sarcosine are being explored to create advanced drug delivery systems designed to improve the pharmacokinetic profiles of therapeutic agents. medchemexpress.com Polysarcosine (pSar), a polymer synthesized from sarcosine derivatives, is emerging as a biodegradable and poorly antigenic alternative to Polyethylene glycol (PEG). medchemexpress.com These pSar-lipid derivatives are being investigated for the development of lipid nanoparticles, which can encapsulate drugs, protect them from premature degradation, and modify their distribution in the body, leading to more favorable pharmacokinetic profiles. medchemexpress.com
Table 2: Comparison of Polymer Properties for Drug Delivery
| Feature | Polyethylene glycol (PEG) | Polysarcosine (pSar) |
| Primary Advantage | "Gold standard" for stealth polymers | Potential for improved biocompatibility |
| Biodegradability | Non-biodegradable | Biodegradable |
| Antigenicity | Can elicit an immune response | Highly reduced antigenicity |
| Application | Widely used in drug delivery | Investigated for lipid nanoparticles |
This table compares key features of PEG and Polysarcosine, a polymer derived from sarcosine, in the context of drug formulation strategies. medchemexpress.com
Role in Drug Metabolism and Pharmacokinetics (DMPK) Research
Sarcosine methyl ester hydrochloride serves as a valuable tool in the field of Drug Metabolism and Pharmacokinetics (DMPK). It is used in research to probe and understand various biological processes. chemimpex.com
Research indicates that the compound can inhibit the production of inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP) by interfering with nucleotide synthesis. biosynth.com This activity makes it a useful tool for studying metabolic pathways. It is also employed in neuroscience research to investigate neurotransmitter systems, particularly those involving glycine and its receptors, and to study metabolic pathways related to amino acids. chemimpex.com
Studies have also characterized its own pharmacokinetic properties, which include a low volume of distribution, high protein binding, and a low clearance rate. biosynth.com Understanding these parameters is essential for its use as a reference compound in DMPK studies.
Table 3: Reported Pharmacokinetic Properties
| Pharmacokinetic Parameter | Observation |
| Volume of Distribution | Low |
| Protein Binding | High |
| Clearance Rate | Low |
This table summarizes the reported pharmacokinetic characteristics of Sarcosine methyl ester hydrochloride, which are relevant for its application in DMPK research. biosynth.com
Tracers for Quantitation in Drug Development
In the intricate process of drug development, precise and accurate quantification of molecules in biological samples is paramount. This is crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug, as well as for pharmacodynamic assessments that measure a drug's effect on the body. Sarcosine methyl ester hydrochloride, particularly its isotopically labeled forms, serves as an invaluable tool in this context, primarily as an internal standard for mass spectrometry-based quantification. isotope.comcerilliant.com
Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative mass spectrometry. nih.gov An ideal internal standard is a compound that is chemically identical to the analyte of interest but has a different mass, which is achieved by incorporating heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). isotope.comnih.gov For instance, deuterium-labeled sarcosine (Sarcosine·HCl (methyl-D₃)) is commercially available and used in metabolomics and for MS/MS standards. isotope.com
The principle behind using a SIL version of sarcosine methyl ester as a tracer or internal standard is straightforward. A known quantity of the labeled compound is spiked into a biological sample (e.g., plasma, urine, or tissue extract) at the earliest stage of sample preparation. nih.gov This standard experiences the same sample processing, extraction, and analysis conditions as the endogenous (unlabeled) analyte. During mass spectrometry analysis, the instrument can distinguish between the analyte and the heavier internal standard based on their mass-to-charge ratio. Any sample loss or variability during the analytical process will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise quantification of the analyte can be achieved, correcting for variations in sample handling and instrument response. cerilliant.com This technique enhances the reliability and accuracy of quantitative data, which is essential for regulatory submissions and for making critical decisions in drug development programs.
Metabolite Profiling in Pharmaceutical Studies
Metabolite profiling, or metabolomics, is a powerful technology used to identify and quantify the complete set of small-molecule metabolites within a biological system. It provides a functional readout of the physiological state of a cell or organism. In pharmaceutical studies, metabolomics is used to identify novel biomarkers for disease diagnosis, prognosis, and to discover new therapeutic targets. Sarcosine has been a prominent subject of such studies. nih.govnih.gov
A landmark study by Sreekumar and colleagues, published in Nature in 2009, utilized a comprehensive metabolomics approach to investigate prostate cancer progression. nih.govnih.gov The researchers profiled over 1,126 metabolites in 262 clinical samples, including benign prostate tissue, clinically localized prostate cancer, and metastatic disease. nih.govnih.gov This unbiased screening identified sarcosine, an N-methyl derivative of the amino acid glycine, as a metabolite that was significantly elevated in tissues and urine as prostate cancer progressed to metastasis. nih.govnih.gov
The key findings from this influential study demonstrated that:
Sarcosine levels were significantly higher in metastatic prostate cancer compared to localized tumors or benign prostate tissue. nih.gov
The elevated sarcosine levels could be detected non-invasively in urine, highlighting its potential as a prognostic biomarker for aggressive disease. nih.govnih.gov
In cell-based experiments, the addition of exogenous sarcosine to benign prostate epithelial cells induced an invasive phenotype. nih.govnih.gov
Conversely, knocking down the enzyme responsible for producing sarcosine, glycine-N-methyl transferase (GNMT), reduced cancer cell invasion. nih.govnih.gov
These findings established a direct link between the sarcosine metabolic pathway and cancer cell invasion and aggressivity. nih.gov This research not only positioned sarcosine as a potential biomarker for identifying aggressive prostate cancer but also revealed the enzymes within its metabolic pathway, such as GNMT and sarcosine dehydrogenase (SARDH), as potential new therapeutic targets for drug discovery. nih.gov Subsequent research has continued to explore analytical methods for the sensitive determination of sarcosine for its potential role as a biomarker. nih.govnih.gov
Interactive Data Table: Key Research Findings on Sarcosine in Prostate Cancer
| Finding | Description | Implication for Pharmaceutical Studies | Reference |
| Elevated Levels | Metabolomic profiling showed significantly increased levels of sarcosine in metastatic prostate cancer tissue compared to localized cancer and benign tissue. | Sarcosine is a potential biomarker for disease progression and aggressiveness. | nih.gov |
| Urinary Detection | Sarcosine was detectable non-invasively in the urine of men with prostate cancer. | Development of non-invasive diagnostic or prognostic tests. | nih.govnih.gov |
| Invasion Induction | The addition of exogenous sarcosine to benign prostate epithelial cells promoted an invasive phenotype. | Sarcosine is not just a marker but an active participant in cancer progression. | nih.govnih.gov |
| Enzyme Regulation | Knockdown of the sarcosine-producing enzyme GNMT reduced cancer cell invasion, while knockdown of the sarcosine-degrading enzyme SARDH increased invasion. | The sarcosine metabolic pathway contains potential therapeutic targets (GNMT, SARDH) for drug development. | nih.govnih.gov |
V. Advanced Analytical and Characterization Techniques for Sarcosine Methyl Ester Hydrochloride
Spectroscopic Methods for Structural Elucidation and Conformational Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure and studying the conformational dynamics of sarcosine (B1681465) methyl ester hydrochloride. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the atomic connectivity, molecular weight, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of sarcosine methyl ester hydrochloride in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively. While specific studies on the protolysis and complexation of sarcosine methyl ester hydrochloride are not extensively detailed in the public domain, the principles of NMR can be applied to understand these phenomena.
Protolysis, the transfer of a proton, can be monitored by changes in the chemical shifts of NMR-active nuclei, particularly those adjacent to the amine and ester groups. The protonation state of the nitrogen atom significantly influences the chemical shifts of the N-methyl and α-methylene protons. Complexation with metal ions or other molecules would likewise induce changes in the NMR spectrum, providing insights into binding sites and stoichiometry. Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can be used to correlate proton and carbon signals, aiding in the complete assignment of the molecule's spectrum and tracking changes upon complexation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Sarcosine Moiety Note: Actual chemical shifts for sarcosine methyl ester hydrochloride may vary depending on the solvent and experimental conditions. Data for the free amino acid sarcosine is often used as a reference.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.7 | ~35.0 |
| α-CH₂ | ~3.8 | ~58.0 |
| C=O | - | ~170.0 |
| O-CH₃ | ~3.7 | ~52.0 |
This table is generated based on typical chemical shift ranges for similar functional groups. organicchemistrydata.orgspectrabase.com
Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of sarcosine methyl ester hydrochloride, which aids in its identification and quantification. scienceready.com.au The molecular weight of sarcosine methyl ester hydrochloride is 139.58 g/mol . nih.govsigmaaldrich.com In mass spectrometry, the molecule is ionized, often forming a molecular ion (M⁺), which corresponds to the mass of the free base (methyl sarcosinate, C₄H₉NO₂), approximately 103.06 Da.
The fragmentation of the molecular ion provides a unique fingerprint. Common fragmentation patterns for esters and amines involve cleavage at bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.orgmiamioh.edu For methyl sarcosinate, key fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) or cleavage of the C-C bond adjacent to the nitrogen.
Table 2: Potential Mass Spectrometry Fragments of Sarcosine Methyl Ester
| Fragment Ion | m/z (mass-to-charge ratio) | Description |
| [C₄H₉NO₂]⁺ | 103 | Molecular Ion (Methyl Sarcosinate) |
| [C₃H₆NO]⁺ | 72 | Loss of methoxy radical (•OCH₃) |
| [CH₃NHCH₂]⁺ | 44 | Alpha-cleavage next to the ester group |
| [COOCH₃]⁺ | 59 | Methoxycarbonyl fragment |
This table illustrates plausible fragmentation patterns based on the structure of the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in sarcosine methyl ester hydrochloride by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. spectroscopyonline.com A study of N-methylglycine methyl ester (sarcosine-Me) using matrix isolation FT-IR spectroscopy revealed the presence of multiple conformers. uc.pt
The IR spectrum of sarcosine methyl ester hydrochloride is expected to show characteristic absorption bands for the amine salt, the ester carbonyl group, and C-H bonds.
Table 3: Characteristic Infrared Absorption Bands for Sarcosine Methyl Ester Hydrochloride
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type |
| N⁺-H | 2400-2800 | Stretching (broad, characteristic of amine salt) |
| C=O (ester) | 1735-1750 | Stretching |
| C-O (ester) | 1000-1300 | Stretching |
| C-H | 2850-3000 | Stretching |
This table is based on established IR correlation charts and data from related compounds. spectroscopyonline.comnist.gov
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating sarcosine methyl ester hydrochloride from impurities and for its quantification in complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS/MS) are two of the most powerful and commonly used methods.
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of sarcosine methyl ester hydrochloride. chemimpex.com Purity levels of ≥97.0% to ≥99.0% are often reported by commercial suppliers based on HPLC analysis. sigmaaldrich.comruifuchemical.com
A typical HPLC method for a related compound, glycine (B1666218) methyl ester hydrochloride, utilizes a Primesep 100 column with a mobile phase of acetonitrile (B52724) and water (5/95%) containing 0.5% phosphoric acid, with UV detection at 200 nm. Similar conditions could be adapted for sarcosine methyl ester hydrochloride. For more complex biological samples, methods have been developed for sarcosine that involve derivatization to enhance detection by fluorescence or mass spectrometry. oup.com
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective method for the quantification of sarcosine and its related metabolites in biological matrices like urine. nih.govnih.gov Since sarcosine itself is not sufficiently volatile for GC analysis, a derivatization step is required. researchgate.net
A common derivatization technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). nih.govexcli.de This process replaces active hydrogens on the amine and any residual carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the analyte. nih.gov
The GC-MS/MS analysis is often performed in multiple reaction monitoring (MRM) mode, which provides high specificity and reduces matrix interference. nih.govresearchgate.net In this mode, a specific precursor ion of the derivatized sarcosine is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer.
Table 4: GC-MS/MS Parameters for the Analysis of Derivatized Sarcosine
| Parameter | Description |
| Derivatization Reagent | BSTFA + 1% TMCS |
| Derivatization Conditions | 1.5 hours at 100°C nih.gov |
| GC Column | DB-5ms or similar non-polar column nih.gov |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS/MS Transition (MRM) | m/z 116 → 73 (for TMS-derivatized sarcosine) nih.govnih.govresearchgate.net |
| Retention Time | ~6.53 min (dependent on specific column and conditions) nih.gov |
| Limit of Quantification (LOQ) | ~0.01 µg/mL nih.gov |
This analytical approach allows for the accurate and precise quantification of sarcosine, which is crucial in metabolomic studies, such as those investigating potential cancer biomarkers. nih.govnih.gov
X-ray Crystallography for Solid-State Structural Analysis
The formation of host-guest complexes, where a host molecule encapsulates a guest molecule, is a key area of supramolecular chemistry. X-ray crystallography is indispensable for characterizing the structures of such assemblies. While specific host-guest complexes of sarcosine methyl ester hydrochloride are not extensively documented in publicly available literature, the principles of their crystallographic analysis can be understood from studies on similar amino acid derivatives.
For instance, the complexation of L-α-amino acid esters with macrocyclic hosts like cyclo researchgate.netaramide has been investigated. nih.gov In such a hypothetical scenario involving sarcosine methyl ester hydrochloride as the guest, a suitable host molecule, such as a crown ether or a cyclodextrin, would be co-crystallized. X-ray diffraction analysis of the resulting crystal would reveal the precise nature of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. The analysis would determine the stoichiometry of the complex and the specific orientation of the guest within the host's cavity. xray.cz This information is vital for designing molecular containers and understanding molecular recognition processes. nih.govxray.cz
Key Crystallographic Data for a Hypothetical Host-Guest Complex
| Parameter | Description | Example Data |
|---|---|---|
| Crystal System | The crystal system to which the complex belongs (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal lattice. | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 95° |
| Host-Guest Stoichiometry | The ratio of host to guest molecules in the crystal structure. | 1:1 |
Studies on metal complexes with the closely related N-methylglycinato (sarcosinato) ligand reveal that it can act as a bidentate ligand, coordinating to the metal through both the nitrogen atom and one of the carboxylate oxygen atoms. nih.gov This chelation forms a stable five-membered ring. In the case of sarcosine methyl ester hydrochloride, the ester group would likely influence the coordination behavior.
The structural analysis of these metal complexes by X-ray diffraction can reveal monomeric, dimeric, or polymeric structures. nih.gov For example, in monomeric complexes of N-alkylglycinates with metals like cobalt(II) and nickel(II), the metal center is often octahedrally coordinated by two N,O-bidentate ligands and two water molecules. nih.gov The resulting crystal packing is then stabilized by a network of hydrogen bonds.
Representative Crystallographic Data for a Metal Complex with an N-Alkylglycinate Ligand
| Parameter | Example: [Co(MeGly)₂(H₂O)₂] nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Coordination Geometry | Octahedral |
| Key Bond Lengths (Å) | Co-N: ~2.15, Co-O (carboxylate): ~2.08, Co-O (water): ~2.12 |
| Key Bond Angles (°) | N-Co-O (chelate ring): ~80 |
| Supramolecular Structure | 2D layers formed by hydrogen bonds |
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools for investigating the properties of molecules at the atomic level. These methods complement experimental techniques by offering insights into structures, energies, and electronic properties that can be difficult to probe directly.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For sarcosine methyl ester hydrochloride, DFT calculations can be employed to optimize its molecular geometry, predict its vibrational frequencies (infrared and Raman spectra), and calculate its electronic properties.
A study on various N-methylated amino acid derivatives (Ac-X-OMe) using DFT has shown that N-methylation leads to significant changes in molecular properties. rsc.orgnih.govresearchgate.net For sarcosine methyl ester, DFT could be used to:
Determine the most stable conformation of the molecule.
Calculate the energy barrier for rotation around key single bonds.
Simulate how the molecule interacts with solvent molecules. rsc.orgnih.govresearchgate.net
Predict the impact of N-methylation on the molecule's reactivity by analyzing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgnih.govresearchgate.net
To gain a deeper understanding of the bonding and electronic interactions within sarcosine methyl ester hydrochloride, advanced computational analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) are employed.
QTAIM analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. nih.gov For sarcosine methyl ester hydrochloride, QTAIM could be used to:
Identify and characterize the strength of intramolecular hydrogen bonds. nih.gov
Analyze the nature of the ionic interaction between the protonated amine and the chloride anion.
NBO analysis provides a description of the bonding in terms of localized orbitals. rsc.orgnih.govresearchgate.net This method can quantify charge distribution and delocalization effects. For N-methylated amino acid derivatives, NBO analysis has shown that N-methylation alters the natural atomic charges on the atoms of the amide group. rsc.orgnih.gov This analysis would be crucial for understanding the electronic effects of the methyl group on both the amine and the ester functionalities in sarcosine methyl ester hydrochloride.
Key Computational Parameters from NBO Analysis for N-Methylated Glycine Derivative (Ac-NMe-Gly-OMe)
| Parameter | Description | Finding rsc.orgnih.gov |
|---|---|---|
| Natural Atomic Charges | The charge on individual atoms. | N-methylation leads to more positive/less negative charges on the amide N, C, and O atoms. |
| Hyperconjugative Interactions | Electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital. | Provides insight into the stability of different conformations. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | N-methylation decreases the HOMO-LUMO energy gap, suggesting increased reactivity. |
Sarcosine methyl ester hydrochloride is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Computational methods are invaluable for exploring this landscape and identifying the most stable conformers.
By systematically rotating the key dihedral angles (e.g., the C-C and C-N bonds), a potential energy surface can be generated. This allows for the identification of low-energy conformations and the energy barriers between them. libretexts.org For similar molecules like proline methyl ester, computational studies have been essential in identifying multiple stable conformers that are very close in energy. rsc.orgrsc.org
These computational models can also predict how sarcosine methyl ester hydrochloride would interact with biological macromolecules, such as receptors or enzymes, by simulating the docking process and calculating the binding affinity. nih.gov This is critical for understanding its potential biological activity.
Vi. Emerging Research Areas and Future Directions
Applications in Biomarker Discovery and Diagnostic Development
The quest for reliable and non-invasive biomarkers for early disease detection has led researchers to explore the potential of small molecules like sarcosine (B1681465). Its association with cancer progression has made it a significant candidate in diagnostic research.
Sarcosine, an N-methyl derivative of the amino acid glycine (B1666218), has been identified as a metabolite that is highly elevated during the progression of prostate cancer to metastasis. researchgate.net Unbiased metabolomic profiling studies have demonstrated that sarcosine levels can distinguish between benign prostate tissue, clinically localized prostate cancer, and metastatic disease. researchgate.netnih.gov Notably, in some studies, sarcosine was undetectable in benign tissue samples, highlighting its potential as a specific marker for malignancy. nih.gov
Elevated levels of sarcosine have been observed in invasive prostate cancer cell lines compared to benign prostate epithelial cells. nih.gov Research has shown that the enzymes involved in sarcosine metabolism, such as glycine N-methyltransferase (GNMT) which produces sarcosine from glycine, and sarcosine dehydrogenase (SARDH) which degrades it, play a crucial role in prostate cancer invasion. researchgate.netnih.gov Knockdown of GNMT has been shown to reduce cancer cell invasion, while the addition of exogenous sarcosine can induce an invasive phenotype in benign prostate epithelial cells. researchgate.netnih.gov
The following table summarizes findings from studies on sarcosine levels in different prostate conditions.
| Sample Type | Condition | Sarcosine Level Finding | Reference |
| Tissue | Benign Prostate | Undetectable | nih.gov |
| Tissue | Localized Prostate Cancer | Elevated | nih.gov |
| Tissue | Metastatic Prostate Cancer | Highly Elevated | researchgate.netnih.gov |
| Urine Sediments | Biopsy-Positive Prostate Cancer | Significantly Higher | nih.gov |
| Urine Sediments | Biopsy-Negative Controls | Lower | nih.gov |
This table is for informational purposes and summarizes findings from the cited research.
The potential of sarcosine as a biomarker has necessitated the development of sensitive and reliable analytical methods for its quantification in biological fluids, particularly urine. nih.gov A variety of techniques have been explored, each with its own advantages and limitations.
Chromatographic methods coupled with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are popular due to their high sensitivity and specificity. nih.govoup.com However, a significant challenge in sarcosine quantification is the interference from its isomers, α-alanine and β-alanine, which have the same molecular weight. nih.gov
To overcome these challenges, various analytical strategies have been developed:
Enzyme-coupled colorimetric and fluorimetric assays: These methods often utilize the enzyme sarcosine oxidase to generate a detectable signal. nih.govrsc.orgrsc.org For instance, one method involves the enzymatic production of formaldehyde (B43269) from sarcosine, which then induces a measurable pH change. rsc.orgrsc.org
Electrochemical biosensors: These offer a sensitive approach for sarcosine detection. nih.gov
Derivatization techniques: To enhance detection by fluorescence or mass spectrometry, sarcosine can be derivatized with reagents like levofloxacin (B1675101) acyl chloride. oup.com
The table below provides an overview of some analytical methods used for sarcosine determination.
| Analytical Method | Sample Matrix | Key Features | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Tissue | High sensitivity and specificity, but potential for isomeric interference. | nih.govmdpi.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urine | High throughput and sensitivity. | nih.gov |
| Enzyme-Coupled Colorimetric Assay | Urine | Simple and cost-effective, but can be affected by complex matrices. | nih.gov |
| Enzyme-Mediated Fluorimetry | Urine | High sensitivity with a low detection limit. | rsc.org |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Urine | Sensitive and selective after derivatization. | oup.com |
This table is for informational purposes and summarizes various analytical techniques from the cited research.
Chemical Biology and Interdisciplinary Research
Sarcosine and its derivatives, including sarcosine methyl ester hydrochloride, are valuable tools in chemical biology for probing complex biological systems and integrating different "omics" sciences. smolecule.comdiscofinechem.com
Sarcosine is a naturally occurring amino acid derivative that participates in key metabolic pathways, including glycine and methionine metabolism. nih.gov It has been shown to interact with various biological systems and modulate cellular processes. For instance, sarcosine can influence neurotransmitter systems by acting as an inhibitor of the glycine transporter 1 (GlyT1), which increases the availability of glycine at N-methyl-D-aspartate (NMDA) receptors. nih.govclinicaltrials.gov This modulation of NMDA receptor function has implications for neurological and psychiatric conditions. mdpi.com
Studies have also indicated that sarcosine may have neuroprotective effects. nih.gov Research on in vitro and in vivo models has suggested its potential to protect against neurotoxicity. researchgate.net
Sarcosine methyl ester hydrochloride serves as a biochemical tool in proteomics research. discofinechem.comscbt.com The study of sarcosine's role in cancer progression is a prime example of the integration of metabolomics with other omics sciences like genomics and proteomics.
Metabolomic analyses first identified sarcosine as a potential oncometabolite in prostate cancer. nih.gov Subsequent research has sought to connect these metabolic changes with genomic and proteomic alterations. For example, studies have investigated the regulation of enzymes in the sarcosine metabolic pathway by the androgen receptor and gene fusions, key players in prostate cancer. nih.gov Proteomic analysis of the sarcosine-insoluble outer membrane fraction of bacteria is another area where sarcosine-related compounds are utilized to understand biological systems. nih.gov This interdisciplinary approach provides a more comprehensive understanding of the molecular mechanisms underlying disease.
Novel Synthetic Applications in Organic Chemistry
Sarcosine methyl ester hydrochloride is a versatile building block and intermediate in organic synthesis, particularly in the field of peptide chemistry. chemimpex.comsigmaaldrich.comsigmaaldrich.com Its structure, containing a secondary amine and a methyl ester, allows for a variety of chemical transformations.
It is commonly used in solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The hydrochloride salt form provides stability and improves handling properties. In synthetic reactions, it can react with various reagents to form more complex molecules. For example, it can react with formic acid to produce N-formyl-N-methyl-glycine methyl ester. thermofisher.comchemdad.comthermofisher.com
Furthermore, sarcosine esters have been studied in condensation reactions with aromatic aldehydes under UV irradiation to form stereoisomeric oxazolidines. researchgate.net These reactions highlight the potential for creating diverse heterocyclic structures from this simple amino acid derivative. Its utility as a starting material for the synthesis of more complex molecules, including novel pharmaceutical compounds, continues to be an area of active research. chemimpex.com
Reagent and Intermediate in Complex Organic Reactions
As a versatile building block, Sarcosine methyl ester hydrochloride serves as a crucial intermediate in a variety of organic reactions. chemimpex.com Its structure, containing a secondary amine and a methyl ester, allows for sequential or selective reactions, making it a valuable synthon for constructing more complex molecules. chemimpex.comsmolecule.com
One documented application is its reaction with formic acid in the presence of sodium formate (B1220265) (HCO2Na) at ambient temperature to produce N-formyl-N-methyl-glycine methyl ester. fishersci.comthermofisher.com This reaction highlights its utility in N-formylation processes, which are important in the synthesis of various biologically active compounds and pharmaceuticals. The hydrochloride salt form ensures stability and enhances solubility, facilitating its use in different solvent systems. chemimpex.com
The compound is a fundamental starting material for various N-methyl amino acid esters, which are integral to the synthesis of specialized peptides and other complex organic structures. smolecule.com
| Reagents | Conditions | Product |
| Sarcosine methyl ester hydrochloride, Formic acid, HCO2Na | Ambient Temperature | N-formyl-N-methyl-glycine methyl ester |
Synthesis of Optically Active Molecules and Peptides
In the field of peptide chemistry, Sarcosine methyl ester hydrochloride is an important reagent, particularly in solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com While sarcosine itself is an achiral amino acid, its incorporation into peptide chains can significantly influence the peptide's conformation and properties. The use of amino acid esters is a cornerstone of peptide synthesis, serving to protect the C-terminal carboxylic acid of one amino acid while its N-terminal amine is coupled with the next amino acid in the sequence. masterorganicchemistry.com
The methyl ester group of the compound provides a readily available, protected form of sarcosine for incorporation into growing peptide chains. masterorganicchemistry.com This strategy prevents unwanted side reactions and allows for the orderly, stepwise assembly of the desired peptide sequence. After its incorporation and the completion of the peptide chain, the methyl ester can be hydrolyzed to reveal the free carboxylic acid if needed. This role as a building block is critical in the synthesis of complex, often optically active, peptide-based pharmaceuticals and research molecules. thermofisher.comchemrxiv.org
Industrial and Commercial Research Perspectives
From an industrial standpoint, Sarcosine methyl ester hydrochloride is recognized as a valuable compound for both academic and industrial applications, contributing to innovation in drug discovery and development. chemimpex.com The market for this chemical is influenced by its increasing applications in the pharmaceutical, nutraceutical, and cosmetic industries. Its role as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders, is a significant driver of its commercial relevance. chemimpex.com
Research and Development in Industrial Settings
In industrial R&D, Sarcosine methyl ester hydrochloride is employed in the development of novel drugs and other commercial products. chemimpex.com Research has focused on its utility in synthesizing compounds for treating mental health conditions and neurological disorders like schizophrenia and depression. chemimpex.com Beyond pharmaceuticals, it is being explored in the cosmetic industry for potential inclusion in skincare products to improve skin hydration. chemimpex.com
The transition from laboratory-scale synthesis to industrial manufacturing has led to innovations in production technology. Industrial processes often utilize continuous flow reactor systems instead of traditional batch reactors to achieve greater control over reaction parameters, enhance productivity, and ensure product consistency. smolecule.com Companies in this sector focus on optimizing these production processes and often manufacture the compound under Good Manufacturing Practices (GMP) to ensure its quality for use as an active pharmaceutical ingredient (API) or intermediate. pharmacompass.com
| Industry | R&D Application Area |
| Pharmaceuticals | Synthesis of novel drugs for neurological disorders (e.g., schizophrenia, depression). chemimpex.com |
| Biochemistry | Intermediate for amino acid and peptide synthesis. chemimpex.com |
| Cosmetics | Development of skincare products for enhanced hydration. chemimpex.com |
Patent Literature and Proprietary Methodologies
The commercial importance of Sarcosine methyl ester hydrochloride and its derivatives is reflected in the patent literature. Numerous patents exist that cover the manufacturing processes for sarcosine, its derivatives, and their applications. nih.govgoogle.com For instance, patents describe methods for preparing various amino acid methyl ester hydrochlorides, highlighting efficient, room-temperature synthesis routes that are environmentally friendly and result in high yields. google.com
Other patents detail the use of sarcosine derivatives in the synthesis of complex molecules, such as novel antimicrobial agents. googleapis.com These proprietary methodologies underscore the compound's value as a key intermediate in developing new chemical entities with significant commercial potential. The patent landscape indicates active research and protection of intellectual property related to the synthesis and application of sarcosine-based compounds in various fields. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
